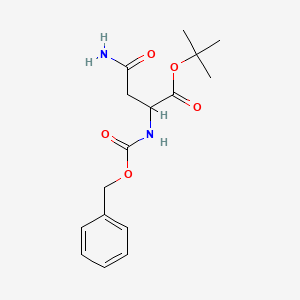

N-alpha-Z-L-asparagine tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In industrial settings, the production of Z-L-asparagine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-L-asparagine tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.

Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to yield free L-asparagine.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acids or bases.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).

Major Products:

Hydrolysis: L-asparagine and tert-butyl alcohol.

Deprotection: Free L-asparagine.

Scientific Research Applications

Chemistry: Z-L-asparagine tert-butyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also employed in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, Z-L-asparagine tert-butyl ester is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based diagnostic agents .

Mechanism of Action

The primary function of Z-L-asparagine tert-butyl ester in peptide synthesis is to protect the amino group of L-asparagine during the coupling reactions. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, while the tert-butyl ester protects the carboxyl group. These protective groups are removed at the final stages of synthesis to yield the desired peptide .

Comparison with Similar Compounds

- Z-L-glutamine tert-butyl ester

- Z-L-serine tert-butyl ester

- Z-L-threonine tert-butyl ester

Comparison: While all these compounds serve as protected amino acid derivatives in peptide synthesis, Z-L-asparagine tert-butyl ester is unique in its specific application for protecting L-asparagine. The choice of protective groups and the specific amino acid being protected can influence the overall efficiency and yield of the peptide synthesis process .

Biological Activity

N-alpha-Z-L-asparagine tert-butyl ester is a protected derivative of the amino acid L-asparagine, characterized by its benzyloxycarbonyl (Z) group and tert-butyl ester. This compound is significant in both chemical synthesis and biological applications, particularly in peptide synthesis and drug development. This article delves into its biological activity, including its role in therapeutic applications, structure-activity relationships, and relevant case studies.

- Molecular Formula: C₈H₁₆N₂O₃

- Molar Mass: Approximately 322.36 g/mol

- Structure: The compound features a tert-butyl ester protecting the carboxyl group and a Z group protecting the amino group, which prevents unwanted side reactions during peptide bond formation.

Biological Significance

This compound plays a crucial role in various biological processes:

- Peptide Synthesis: It is widely used as a building block in peptide synthesis. The protective groups allow for precise control over the formation of complex peptides, which is essential for developing peptide-based drugs and therapeutic agents .

- Drug Development: The compound has been leveraged in creating novel therapeutic agents, particularly in cancer treatment, due to its ability to modify amino acid sequences effectively .

Structure-Activity Relationships (SAR)

Research has shown that the biological activity of asparagine derivatives can be influenced by their structural modifications. For instance, studies on various derivatives have indicated that the presence of specific functional groups can enhance or diminish their biological efficacy. In particular:

- Compounds with different protective groups have demonstrated varying levels of inhibitory activity against specific targets, such as COL1A1 involved in liver fibrosis. For example, certain derivatives exhibited inhibitory rates ranging from 31.18% to 97.44%, significantly outperforming unmodified L-asparagine .

Case Studies

-

Anti-Fibrotic Activity:

A study evaluated the effects of aspartic acid derivatives on liver fibrosis, identifying several compounds with superior inhibitory rates compared to L-asparagine. The findings suggested that modifications at the 4-carboxyl position could enhance activity, indicating potential therapeutic applications for treating liver conditions . -

Cancer Therapeutics:

Research involving this compound has highlighted its potential in cancer treatments. By modifying the amino acid sequence in peptides, researchers have developed compounds that target cancer cell pathways more effectively, demonstrating significant cytotoxicity against various cancer cell lines .

Applications

The applications of this compound extend beyond basic research into practical fields:

| Field | Application |

|---|---|

| Peptide Synthesis | Key building block for developing new drugs and therapeutic agents |

| Biotechnology | Enhances yield and purity in recombinant protein production |

| Analytical Chemistry | Used in chromatography to separate and identify amino acids and peptides |

| Food Industry | Enhances flavor profiles and nutritional content |

Properties

IUPAC Name |

tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOOSRSKMKBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.